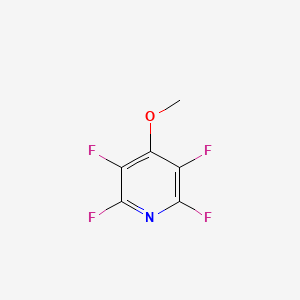

2,3,5,6-Tetrafluoro-4-methoxypyridine

描述

Significance of Fluorinated Pyridine (B92270) Architectures in Chemical Synthesis and Advanced Materials

Fluorinated pyridine architectures are crucial building blocks in modern chemical synthesis and materials science. mdpi.com The introduction of fluorine atoms into a pyridine ring profoundly alters its physicochemical properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond impart enhanced thermal stability, chemical resistance, and hydrophobicity to the molecule. mdpi.com These characteristics are highly desirable in the development of advanced materials, including high-performance polymers, liquid crystals, and functional materials for the aerospace and electronics industries.

In the realm of chemical synthesis, the electron-deficient nature of the fluorinated pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), providing a versatile platform for the synthesis of a wide array of substituted pyridines. nih.gov This reactivity allows for the strategic introduction of various functional groups, leading to the construction of complex molecules with tailored properties. Consequently, fluorinated pyridine derivatives are integral intermediates in the synthesis of pharmaceuticals and agrochemicals. mdpi.com

Contextualization of 2,3,5,6-Tetrafluoro-4-methoxypyridine within Polyfluorinated Heteroaromatic Chemistry

This compound is a derivative of pentafluoropyridine (B1199360), a cornerstone of polyfluorinated heteroaromatic chemistry. The chemistry of pentafluoropyridine is dominated by its reactions with nucleophiles, which selectively displace the fluorine atoms on the ring. The positions of substitution are dictated by the electronic effects of the ring nitrogen and the fluorine atoms. The para-position (C-4) is the most activated site for nucleophilic attack, followed by the ortho-positions (C-2 and C-6), and finally the meta-positions (C-3 and C-5). nih.gov

The synthesis of this compound is a classic example of this regioselective nucleophilic aromatic substitution. The reaction of pentafluoropyridine with a methoxide (B1231860) source leads to the displacement of the fluorine atom at the 4-position. The presence of the electron-donating methoxy (B1213986) group at the 4-position, in conjunction with the four electron-withdrawing fluorine atoms, creates a "push-pull" electronic system. This electronic arrangement influences the compound's reactivity and potential applications, distinguishing it from its parent compound, pentafluoropyridine.

The study of this compound and related 4-substituted tetrafluoropyridines provides valuable insights into the fundamental principles of polyfluorinated heteroaromatic chemistry and opens avenues for the design and synthesis of novel functional molecules.

Physicochemical Properties of this compound

The following table summarizes some of the reported physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₃F₄NO | chemnet.com |

| Molecular Weight | 181.09 g/mol | chemnet.com |

| Boiling Point | 147.1 °C at 760 mmHg | chemnet.com |

| Density | 1.466 g/cm³ | chemnet.com |

| Refractive Index | 1.416 | chemnet.com |

| Flash Point | 42.8 °C | chemnet.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3,5,6-tetrafluoro-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4NO/c1-12-4-2(7)5(9)11-6(10)3(4)8/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQDQTXTAWOJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC(=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50553975 | |

| Record name | 2,3,5,6-Tetrafluoro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2375-90-8 | |

| Record name | 2,3,5,6-Tetrafluoro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations Involving 2,3,5,6 Tetrafluoro 4 Methoxypyridine

Organometallic Reactivity and Bond Activation Studies

The organometallic chemistry of 2,3,5,6-Tetrafluoro-4-methoxypyridine is characterized by its susceptibility to bond activation by various transition metal complexes. These reactions often proceed via oxidative addition, cyclometalation, and C-F bond activation, leading to the formation of novel organometallic species.

While the oxidative addition of C-X (where X is a halide) and C-H bonds to Pt(0) complexes is a well-established phenomenon in organometallic chemistry, specific studies detailing the C-O oxidative addition of this compound with Pt(0) are not extensively documented in the reviewed literature. Generally, the C-O bond in methoxyarenes is relatively inert and requires specific activating conditions or highly reactive metal centers for cleavage. The high strength of the C(sp²)-O bond presents a significant thermodynamic barrier to oxidative addition. However, the presence of electron-withdrawing fluorine atoms on the pyridine (B92270) ring could potentially lower the energy barrier for such a reaction, though experimental evidence for this specific substrate remains to be thoroughly explored.

The photochemical and thermal reactivity of this compound with half-sandwich rhodium complexes has been a subject of detailed investigation. UV irradiation of CpRh(PMe₃)(C₂H₄) in the presence of this compound results in the elimination of ethylene (B1197577) and hydrogen fluoride (B91410), leading to the formation of a stable rhodacycle, CpRh(PMe₃)(κ²-C,C-CH₂OC₅NF₃). acs.orgnih.gov This reaction proceeds through a combination of C-H activation of the methoxy (B1213986) group and C-F activation of the pyridine ring, resulting in a cyclometalated product. acs.org

The formation of this metallacycle highlights the ability of the rhodium center to activate both C-H and C-F bonds. acs.org Thermal reactions of a related rhodium complex, CpRh(PMe₃)(Ph)H, with this compound at 50 °C also yield the same cyclometalated product, indicating that both photochemical and thermal pathways can lead to this transformation. nih.gov

Table 1: Reaction of this compound with a Half-Sandwich Rhodium Complex

| Reactant | Complex | Conditions | Product | Activation Type |

| This compound | CpRh(PMe₃)(C₂H₄) | UV irradiation, hexane | CpRh(PMe₃)(κ²-C,C-CH₂OC₅NF₃) | C-H and C-F |

| This compound | CpRh(PMe₃)(Ph)H | 50 °C | CpRh(PMe₃)(κ²-C,C-CH₂OC₅NF₃) | C-H and C-F |

The reaction of this compound with Ni(0) complexes in the presence of phosphine (B1218219) ligands provides a route to nickel fluoride complexes through C-F bond activation. While studies on the methoxy-substituted pyridine are less common, extensive research on the closely related 2,3,5,6-tetrafluoropyridine (B1295328) demonstrates that Ni(0) species, such as those generated from Ni(COD)₂ and triethylphosphine, readily activate the C-F bond at the 2-position of the pyridine ring to form a trans-nickel(II) fluoride complex. nih.govgla.ac.uk The kinetic preference for the reaction with pentafluoropyridine (B1199360) over 2,3,5,6-tetrafluoropyridine has been established to be approximately 5.4:1. nih.gov The regioselectivity of this C-F activation is a key feature, with the metal inserting into the C-F bond ortho to the nitrogen atom. gla.ac.uk This selective activation underscores the influence of the heteroatom on the reactivity of the C-F bonds.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

This compound is an activated substrate for nucleophilic aromatic substitution (SNAr) reactions due to the presence of multiple electron-withdrawing fluorine atoms and the ring nitrogen.

In SNAr reactions of polyfluorinated pyridines, the regioselectivity of nucleophilic attack is a critical aspect. For pentafluoropyridine, nucleophilic attack predominantly occurs at the 4-position, which is the most electronically activated position due to the cumulative electron-withdrawing effects of the fluorine atoms and the para-orienting effect of the nitrogen atom. researchgate.net In the case of 4-substituted tetrafluoropyridines like this compound, the nature of the substituent at the 4-position and the incoming nucleophile dictate the reaction's regiochemistry. The methoxy group is an activating group for nucleophilic substitution, but the fluorine atoms exert a stronger influence. Nucleophilic attack on this compound can potentially occur at the 2- and 6-positions, which are ortho to the nitrogen and activated by the fluorine atoms. The outcome of the reaction is a balance between the electronic effects of the substituents and the inherent reactivity of the positions on the pyridine ring. For instance, reactions with nucleophiles like hydroxide (B78521), methoxide (B1231860), and ammonia (B1221849) on the related 2,3,5,6-tetrafluoro-4-iodopyridine (B174047) show a preference for substitution at the 2-position. rsc.org

Exploration of Reaction Intermediates and Transition States in Transformations of this compound

The mechanistic pathways of reactions involving this compound are often elucidated through the study of transient species, such as reaction intermediates and transition states. These fleeting molecular entities provide crucial insights into the step-by-step processes of bond formation and cleavage. While direct observation of these species is challenging due to their short lifetimes, a combination of spectroscopic techniques and isotopic labeling studies can offer a detailed understanding of the reaction mechanisms.

Spectroscopic Probing of Transient Species during Transformations

The investigation of transient species in the reactions of this compound, particularly in nucleophilic aromatic substitution (SNAr) reactions, is critical for confirming the proposed mechanistic pathways. The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence involving a discrete, non-aromatic Meisenheimer complex. nih.gov

In the context of this compound, the attack of a nucleophile on the electron-deficient pyridine ring would lead to the formation of a pentadienyl anion intermediate, also known as a Meisenheimer complex. The presence of four electron-withdrawing fluorine atoms and the nitrogen heteroatom facilitates the formation and stabilization of this negatively charged intermediate.

While specific spectroscopic data for the transient species of this compound are not extensively documented in the available literature, analogies can be drawn from studies on related polyfluorinated aromatic and heteroaromatic compounds. Techniques such as low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the direct observation of such intermediates. By slowing down the reaction rates at cryogenic temperatures, the lifetime of the Meisenheimer complex can be extended, allowing for its characterization by 1H, 13C, and 19F NMR.

Hypothetical Spectroscopic Data for a Meisenheimer Intermediate:

The following table illustrates the hypothetical changes in 19F NMR chemical shifts upon the formation of a Meisenheimer complex from this compound with a generic nucleophile (Nu-). The formation of the sp3-hybridized carbon at the site of nucleophilic attack would lead to a significant upfield shift for the fluorine atom attached to that carbon, while the other fluorine atoms would also experience shifts due to the change in electronic distribution.

| Position | Hypothetical 19F Chemical Shift in Starting Material (ppm) | Hypothetical 19F Chemical Shift in Meisenheimer Complex (ppm) |

| F-2,6 | -90 | -110 |

| F-3,5 | -160 | -150 |

This table is illustrative and based on general principles of 19F NMR spectroscopy in SNAr reactions of fluorinated aromatic compounds.

Further insights can be gained from other spectroscopic methods such as UV-Vis and IR spectroscopy. The formation of the highly conjugated and colored Meisenheimer complex often results in a distinct absorption in the visible region of the electromagnetic spectrum. Infrared spectroscopy can be employed to detect changes in vibrational frequencies corresponding to the C-F and C=C bonds within the pyridine ring upon formation of the intermediate. rsc.org

Isotopic Labeling Studies to Elucidate Reaction Pathways

Isotopic labeling is a powerful technique to trace the movement of atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed reaction mechanisms. acs.orgchemrxiv.org While specific isotopic labeling studies on this compound are not widely reported, the principles of this methodology can be applied to understand its reactivity.

For instance, in a nucleophilic aromatic substitution reaction, labeling the nucleophile with a stable isotope, such as using a 13C-labeled methoxide or an 15N-labeled amine, would allow for the definitive tracking of the nucleophile's journey to its final position on the pyridine ring. Analysis of the product by mass spectrometry or NMR spectroscopy would confirm the incorporation and location of the isotopic label.

Another approach involves synthesizing this compound with a 13C-labeled carbon atom at a specific position within the pyridine ring. By following the fate of this labeled carbon, it is possible to investigate potential rearrangement reactions or to confirm the position of nucleophilic attack.

Kinetic Isotope Effect (KIE) studies can also provide valuable information about the rate-determining step of a reaction. For example, by comparing the reaction rates of this compound with its deuterated analogue (e.g., with a CD3O- group), one could probe the involvement of the methoxy group in the transition state of the rate-limiting step. A significant KIE would suggest that a bond to the isotopically labeled atom is being broken or formed in this step. Recent advancements have utilized 19F NMR to measure 12C/13C KIEs in SNAr reactions, providing a practical tool for mechanistic analysis of reactions involving C-F bond cleavage. nih.gov

Potential Isotopic Labeling Strategies for Mechanistic Studies:

| Isotopic Label | Labeled Reactant | Purpose of Study | Analytical Technique |

| 13C | 13CH3ONa | To confirm the nucleophilic substitution of the methoxy group. | Mass Spectrometry, 13C NMR |

| 15N | H215NR | To trace the pathway of an amine nucleophile. | Mass Spectrometry, 15N NMR |

| 18F | [18F]Fluoride | To study fluoride-fluoride exchange reactions. researchgate.netnih.gov | Radiochemical analysis, PET imaging |

| 13C | 2,3,5,6-Tetrafluoro-4-methoxy-[4-13C]pyridine | To investigate potential skeletal rearrangements. | 13C NMR |

This table presents potential experimental designs for isotopic labeling studies to elucidate the reaction mechanisms of this compound.

Advanced Spectroscopic and Structural Characterization of 2,3,5,6 Tetrafluoro 4 Methoxypyridine and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 2,3,5,6-Tetrafluoro-4-methoxypyridine. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms within the molecule.

¹H NMR for Proton Environment Elucidation

The ¹H NMR spectrum of this compound is expected to be relatively simple, primarily showing a signal for the protons of the methoxy (B1213986) group (-OCH₃). The chemical shift of these protons would be influenced by the electron-withdrawing nature of the tetrafluorinated pyridine (B92270) ring. In related methoxy-substituted pyridines and other aromatic compounds, the methoxy protons typically appear as a sharp singlet. For instance, in various 3-(4-methoxyphenyl)pyridine (B1587408) derivatives, the methoxy protons are observed around 3.8-3.9 ppm. rsc.org The exact chemical shift for the title compound would provide a sensitive measure of the electronic effects of the four fluorine substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|

¹³C NMR for Carbon Framework Analysis

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. Due to the symmetry of this compound, a limited number of signals are expected in its proton-decoupled ¹³C NMR spectrum. One would anticipate distinct signals for the methoxy carbon, the carbon atom attached to the methoxy group (C-4), and the two equivalent pairs of fluorine-bearing carbons (C-2/C-6 and C-3/C-5). The chemical shifts of the ring carbons are significantly influenced by the attached fluorine atoms, typically causing a large downfield shift for the carbon directly bonded to fluorine and exhibiting complex splitting patterns due to C-F coupling. bhu.ac.in The carbon of the methoxy group is expected to resonate in the typical range for such functionalities, generally around 55-60 ppm. mdpi.com

Table 2: Expected ¹³C NMR Resonances for this compound

| Carbon Atom | Expected Chemical Shift Range (δ, ppm) | Notes |

|---|---|---|

| -OCH₃ | 55 - 65 | |

| C-4 | 150 - 165 | Attached to the electron-donating methoxy group and influenced by adjacent fluorine atoms. |

| C-2, C-6 | 135 - 150 | Directly bonded to fluorine, expected to show a large ¹JCF coupling constant. |

¹⁹F NMR for Fluorine Atom Environments and Coupling

¹⁹F NMR is a particularly powerful tool for characterizing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org For this compound, the four fluorine atoms are in two distinct chemical environments (F-2/F-6 and F-3/F-5). This would be expected to give rise to two signals in the ¹⁹F NMR spectrum. The chemical shifts are sensitive to the electronic environment; for example, in a related indium complex containing a tetrafluorophenyl ligand, the ortho-fluorine atoms are significantly deshielded upon coordination. rsc.org

The coupling between the non-equivalent fluorine atoms would lead to a characteristic splitting pattern, likely an AA'XX' system, which can provide valuable structural information. Long-range ¹⁹F-¹⁹F coupling is common and often larger than proton-proton coupling constants. wikipedia.org

Table 3: Representative ¹⁹F NMR Data for Related Tetrafluoropyridine Derivatives

| Compound/Fragment | Fluorine Position | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Indium Phthalocyanine Adduct with C₆F₄ ligand | ortho-F | -132 | rsc.org |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. For this compound (MW: 183.09 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 183. High-resolution mass spectrometry would allow for the determination of the exact mass, confirming the elemental composition.

Table 4: Predicted Mass Spectrometry Adducts for the Related Compound 2,3,5,6-Tetrafluoro-4-methylpyridine (B110466)

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 166.02744 |

| [M+Na]⁺ | 188.00938 |

| [M-H]⁻ | 164.01288 |

| [M+NH₄]⁺ | 183.05398 |

| [M+K]⁺ | 203.98332 |

(Data for 2,3,5,6-tetrafluoro-4-methylpyridine) uni.lu

Infrared (IR) Absorption Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. The IR spectrum of this compound would be characterized by strong absorptions corresponding to the C-F bonds, typically found in the 1000-1400 cm⁻¹ region. Other key vibrational modes would include the C-O stretching of the methoxy group, aromatic C=C and C=N stretching vibrations of the pyridine ring, and C-H stretching and bending of the methoxy group. While a specific spectrum for the title compound is not available, data from related compounds such as 4-methoxypyridine (B45360) and 4-methoxypyridine N-oxide can provide expected ranges for these vibrations. spectrabase.comchemicalbook.com

Table 5: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (methoxy) | 2950 - 2850 | Medium |

| C=C, C=N Stretch (pyridine ring) | 1600 - 1450 | Medium to Strong |

| C-F Stretch | 1400 - 1000 | Strong |

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography provides unambiguous determination of the solid-state structure of a molecule and its adducts, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not described in the searched literature, the structures of its adducts and related compounds have been reported.

For example, the crystal structure of 2-[(2,3,5,6-tetra-fluoro-pyridin-4-yl)amino]-ethyl methacrylate (B99206), an adduct formed from a derivative of the title compound, has been elucidated. nih.gov In this structure, the conformation and intermolecular interactions are detailed. The crystal packing is stabilized by N-H···O hydrogen bonds, which link the molecules into chains, and these chains are further cross-linked by C-H···F and C-H···π contacts. nih.gov Hirshfeld surface analysis revealed that F···H/H···F interactions made the largest contribution to the surface contacts (35.6%). nih.gov

Similarly, the crystal structure of an adduct between 4-(dimethylamino)pyridine and 4-methoxyphenylborane shows a tetrahedral boron atom and sp² hybridization of the exocyclic nitrogen atom, consistent with π-donation into the pyridine ring. nih.govresearchgate.net Such studies on adducts of this compound would reveal how it interacts with other molecules, providing insight into its coordination chemistry and potential for forming supramolecular assemblies.

Table 6: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 3-(4-methoxyphenyl)pyridine |

| 2,3,5,6-tetrafluorobenzene |

| 2,3,5,6-tetrafluoro-4-methylpyridine |

| 4-methoxypyridine |

| 4-methoxypyridine N-oxide |

| 2-[(2,3,5,6-tetra-fluoro-pyridin-4-yl)amino]-ethyl methacrylate |

| 4-(dimethylamino)pyridine |

Lack of Specific UV-Vis Spectroscopic Data for this compound

A comprehensive search of scientific literature and chemical databases reveals a significant gap in the publicly available information regarding the specific ultraviolet-visible (UV-Vis) spectroscopic properties of this compound and its charge-transfer complexes. While general principles of UV-Vis spectroscopy and the behavior of related polyfluorinated pyridines are well-documented, specific experimental data, such as absorption maxima (λmax), molar absorptivity (ε), and detailed analyses of electronic transitions or charge-transfer adducts for this particular compound, are not readily found in the accessed resources.

The electronic structure of this compound, characterized by the electron-withdrawing effects of four fluorine atoms and the electron-donating nature of the methoxy group, suggests the potential for interesting electronic transitions and interactions. vulcanchem.com The highly fluorinated pyridine ring creates an electron-deficient aromatic system, making it a potential electron acceptor in the formation of charge-transfer complexes with suitable electron-donor molecules. nsf.gov

Studies on analogous compounds, such as other 4-substituted tetrafluoropyridines, indicate that these molecules can participate in charge-transfer and other non-covalent interactions. nsf.gov However, without direct experimental or computational studies on this compound, any discussion of its UV-Vis spectrum or charge-transfer complex formation would be speculative.

Detailed research findings, including data on the specific wavelengths of absorption for π→π* and n→π* transitions, and the characteristic absorption bands of any charge-transfer complexes it may form, are essential for a thorough analysis. Such data would typically be presented in tabular format, summarizing the key spectroscopic parameters. The absence of such specific data in the reviewed literature prevents the creation of the requested detailed article section at this time. Further experimental investigation is required to elucidate the specific UV-Vis spectroscopic characteristics and charge-transfer complex behavior of this compound.

Computational Chemistry and Theoretical Investigations on 2,3,5,6 Tetrafluoro 4 Methoxypyridine

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the ground-state electronic structure of molecules. For 2,3,5,6-Tetrafluoro-4-methoxypyridine, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to perform geometrical optimization. nih.govscispace.com This process identifies the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.

The electron-withdrawing nature of the four fluorine atoms creates an electron-deficient pyridine (B92270) ring, while the methoxy (B1213986) group at the 4-position acts as an electron-donating group. vulcanchem.com This "push-pull" electronic system is a key feature of the molecule. DFT calculations elucidate this by mapping the electronic density and calculating frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (Egap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.govscispace.com A smaller energy gap generally indicates higher reactivity.

Table 1: Representative Data from DFT Calculations for a Fluorinated Pyridine Derivative

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (Egap) | 6.3 eV |

| Dipole Moment | 2.1 Debye |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding and interaction among orbitals. taylorandfrancis.com It provides a chemical interpretation of the wavefunction in terms of localized Lewis-like structures, such as bonds and lone pairs. For this compound, NBO analysis quantifies the delocalization of electron density between filled Lewis-type NBOs (donors) and empty non-Lewis NBOs (acceptors). taylorandfrancis.comijnc.ir

Table 2: Illustrative NBO Second-Order Perturbation Analysis

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | π* (C2-C3) | 5.8 |

| LP (2) O | σ* (C4-C3) | 3.2 |

| π (C2-C3) | π* (N1-C6) | 15.5 |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map provides a visual representation of the electrostatic potential on the electron density surface.

For this compound, the MEP surface would show distinct regions of positive and negative potential.

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. They are expected to be localized around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group due to their lone pairs of electrons. nih.gov

Positive Regions (Blue): These areas indicate electron deficiency and are prone to nucleophilic attack. Due to the strong electron-withdrawing effect of the fluorine atoms, the regions around the carbon atoms of the pyridine ring, particularly those bonded to fluorine, are expected to have a significant positive potential.

The MEP analysis thus provides a clear, qualitative prediction of the molecule's reactivity, guiding the understanding of its chemical behavior in various reactions. mdpi.com

Theoretical Characterization of Charge Transfer Complexes and Donor-Acceptor Interactions

The electron-deficient nature of the tetrafluorinated pyridine ring makes this compound a potential electron acceptor in the formation of charge-transfer (CT) complexes. vulcanchem.comnih.gov Theoretical methods, particularly DFT, are employed to characterize these complexes. researchgate.net

When interacting with an electron donor molecule, this compound can form a CT complex where a fraction of an electron is transferred from the donor's HOMO to the acceptor's LUMO. nih.govhbku.edu.qa Computational studies on such complexes involve:

Geometry Optimization: Determining the equilibrium structure of the complex, including the intermolecular distance and orientation.

Binding Energy Calculation: Quantifying the stability of the complex.

NBO and Charge Analysis: Calculating the degree of charge transfer between the donor and acceptor moieties. nih.gov

Electronic Spectra Simulation: Using Time-Dependent DFT (TD-DFT) to predict the characteristic charge-transfer absorption bands in the UV-Vis spectrum. nih.gov

These theoretical investigations are crucial for understanding the nature of non-covalent interactions and the electronic properties of the resulting supramolecular systems. researchgate.netscilit.com

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry plays a vital role in the interpretation of experimental spectra. For this compound, theoretical calculations can predict various spectroscopic properties.

Vibrational Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies, which correspond to the peaks in Infrared (IR) and Raman spectra. By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes to specific molecular motions (stretching, bending, etc.) can be achieved. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹³C, ¹H, ¹⁹F). These theoretical values are often in excellent agreement with experimental data, aiding in the structural elucidation of the molecule. researchgate.net

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Visible absorption spectrum. researchgate.net This helps in understanding the electronic transitions within the molecule, such as π→π* and n→π* transitions.

The strong correlation between theoretically predicted and experimentally measured spectra serves as a powerful validation of the computed molecular structure and electronic properties. researchgate.netresearchgate.net

Research Applications and Derivatization in Organic Synthesis and Materials Science

Utilization as a Synthetic Synthon in Advanced Organic Transformations

The strategic placement of four fluorine atoms and a methoxy (B1213986) group makes 2,3,5,6-Tetrafluoro-4-methoxypyridine a valuable synthon, or building block, for constructing more complex molecules. The fluorine atoms, particularly those at the ortho positions (2- and 6-), are susceptible to subsequent nucleophilic substitution, allowing for a stepwise and regioselective introduction of various functional groups. rsc.org

The reactivity of the tetrafluoropyridine core is central to its role as a precursor for elaborate heterocyclic systems. The established order of reactivity for nucleophilic attack on the parent pentafluoropyridine (B1199360) ring is position 4 > 2 > 3, which allows for controlled, sequential reactions. nih.gov Once the methoxy group is installed at the 4-position, the remaining fluorine atoms at the 2- and 6-positions become the next most reactive sites for substitution. rsc.org

This predictable reactivity allows chemists to design synthetic pathways to complex molecules. For instance, reactions with sulfur nucleophiles have been shown to proceed not only via simple substitution (SNAr) but also through annelation processes, where new rings are fused onto the pyridine (B92270) scaffold. worktribe.com In one documented example involving a related 4-substituted tetrafluoropyridine, a subsequent reaction with ethanol (B145695) led to the displacement of a fluorine atom at an ortho position, demonstrating a method for building more substituted heterocyclic structures step-by-step. nih.gov This controlled, stepwise functionalization is crucial for assembling libraries of diverse heterocyclic compounds for applications such as pharmaceutical and agrochemical screening. nih.gov

| Position of Attack | Relative Reactivity | Controlling Factors |

|---|---|---|

| 4- (para) | Most Reactive | Highest activation by the ring nitrogen; most stable intermediate. nih.gov |

| 2-, 6- (ortho) | Moderately Reactive | Activated by the ring nitrogen, but less so than the 4-position. rsc.orgnih.gov |

| 3-, 5- (meta) | Least Reactive | Minimal activation by the ring nitrogen. nih.gov |

The same principles that allow for the creation of complex fused scaffolds also make this compound an ideal starting point for multifunctional pyridine derivatives. By leveraging the differential reactivity of the C-F bonds, a variety of substituents can be introduced in a controlled manner.

The synthesis begins with the highly selective substitution at the 4-position to install the methoxy group. researchgate.netrsc.org Subsequently, stronger nucleophiles or more forcing reaction conditions can be employed to replace the fluorine atoms at the 2- and 6-positions. rsc.org For example, nucleophiles such as ammonia (B1221849), hydroxide (B78521), or other alkoxides can attack the 2-position of a similar 4-substituted tetrafluoropyridine derivative. rsc.org This allows for the synthesis of pyridine rings with three or more different substituents at precisely defined locations, a critical capability in fields like medicinal chemistry and materials science where molecular geometry dictates function.

Contributions to Advanced Materials Research

Fluorinated polymers are a unique class of materials known for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy, which are imparted by the strength of the carbon-fluorine bond. researchgate.netmdpi.com

While not a polymer itself, this compound serves as a precursor for monomers that can be incorporated into fluorinated polymers. The perfluoropyridine unit is a desirable component in advanced polymers due to the properties it confers. nih.gov A common strategy involves modifying the initial building block with a polymerizable functional group. For example, a related perfluoropyridine compound can be reacted with a nucleophile containing a methacrylate (B99206) group to create a fluorinated monomer. techlinkcenter.org This monomer can then undergo free-radical polymerization to form a fluorinated homopolymer or be copolymerized with other commercial monomers to fine-tune the material's properties. techlinkcenter.org This approach allows for the integration of the stable and chemically resistant tetrafluoropyridine core into a polymer backbone.

The incorporation of the tetrafluoropyridine moiety into polymers allows for the creation of novel functional materials with specific, tailored characteristics. The resulting fluoropolymers often exhibit outstanding thermal and oxidative stability. nih.gov

For instance, diamine monomers derived from the perfluoropyridine scaffold have been used to synthesize high-performance polyimides (PIs). nih.gov These materials demonstrate excellent thermal stability, with decomposition temperatures (T5%, temperature at 5% weight loss) often exceeding 500 °C. nih.gov The rigidity and stability of the fluorinated pyridine ring contribute directly to the robustness of the final polymer. By using building blocks like this compound, researchers can design and synthesize polymers with properties engineered for demanding applications in electronics, aerospace, and specialty coatings.

| Property | Description |

|---|---|

| Thermal Stability | The strong C-F bonds and aromatic nature of the pyridine ring lead to high resistance to thermal degradation. researchgate.netnih.gov |

| Chemical Resistance | The fluorine sheath protects the polymer backbone from attack by solvents, acids, and bases. wikipedia.org |

| Low Surface Energy | Fluorinated surfaces exhibit hydrophobic and oleophobic (oil-repellent) properties. |

| Dielectric Properties | The low polarizability of the C-F bond often results in a low dielectric constant, which is useful for electronic applications. |

Role in Agrochemical Research and Development

Pyridine-based compounds are a cornerstone of the modern agrochemical industry, with numerous herbicides, insecticides, and fungicides built upon this heterocyclic core. agropages.com The inclusion of fluorine or trifluoromethyl groups into these structures is a common strategy to enhance efficacy, metabolic stability, and lipophilicity, which can improve transport and activity. nih.gov

While there is limited direct public documentation of this compound in commercialized agrochemicals, its structure is highly relevant to the field. Its synthetic versatility allows for the creation of a wide array of derivatives that can be evaluated for biological activity. The development of libraries of related methoxy-pyridine compounds for agrochemical screening highlights the industry's interest in this type of scaffold. nih.gov The ability to systematically modify the tetrafluoropyridine core by replacing fluorine atoms with other functional groups makes it an excellent platform for generating novel candidate molecules in the discovery and development of new crop protection agents.

Applications as a Chemical Intermediate in Pharmaceutical Research

This compound serves as a valuable building block in medicinal chemistry, primarily due to the unique properties conferred by its polyfluorinated pyridine ring. The high degree of fluorination renders the pyridine core electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its utility, allowing for the strategic introduction of various functional groups to construct more complex molecules with potential therapeutic applications.

The fluorine atoms significantly influence the physicochemical properties of molecules, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. The methoxy group at the 4-position can also be a key feature, either by participating in hydrogen bonding with a target protein or by serving as a leaving group that can be displaced by a nucleophile to introduce further diversity into the molecular structure.

While direct examples of this compound being carried through to a final, marketed pharmaceutical agent are not prominently documented in publicly available literature, its utility is demonstrated in the synthesis of analogous research compounds and derivatives explored in drug discovery programs. The general synthetic strategy involves the displacement of the fluorine atoms or the methoxy group to build libraries of compounds for biological screening.

Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The primary application of this compound in pharmaceutical research is as a scaffold for creating derivatives through nucleophilic aromatic substitution. The electron-withdrawing nature of the fluorine atoms and the ring nitrogen atom activates the pyridine ring for attack by nucleophiles.

Research into related polyfluorinated pyridines, such as pentafluoropyridine, provides a strong model for the reactivity of this compound. In these systems, nucleophilic attack typically occurs at the 4-position (para to the nitrogen), which is the most electrophilic site. However, with the 4-position already occupied by a methoxy group, nucleophilic attack is directed to the 2- and 6-positions (ortho to the nitrogen).

This reactivity allows for the synthesis of a variety of substituted trifluoropyridine derivatives. For instance, reaction with amines, thiols, or alcohols can introduce new side chains that are crucial for interacting with specific biological targets.

Synthesis of Substituted Aminopyridines: The reaction with various primary or secondary amines can yield 2-amino-3,5,6-trifluoro-4-methoxypyridine derivatives. These amino groups can serve as handles for further functionalization or as key pharmacophoric elements.

Synthesis of Thioether Derivatives: Thiolates can displace a fluorine atom to form the corresponding thioether, introducing sulfur-containing functionalities that are present in numerous bioactive compounds.

The table below summarizes the types of derivatives that can be generated from this compound based on established reactivity patterns of polyfluorinated pyridines.

| Nucleophile Class | Reagent Example | Resulting Derivative Structure (General) | Potential Therapeutic Area of Derivatives |

| Amines | R¹R²NH | 2-(R¹,R²-amino)-3,5,6-trifluoro-4-methoxypyridine | Kinase Inhibitors, GPCR Modulators |

| Thiols | R-SH | 2-(R-thio)-3,5,6-trifluoro-4-methoxypyridine | Antiviral, Anti-inflammatory |

| Alcohols/Phenols | R-OH | 2-(R-oxy)-3,5,6-trifluoro-4-methoxypyridine | Various |

This table illustrates potential derivatizations based on the known chemical reactivity of similar fluorinated pyridine scaffolds.

Emerging Research Directions and Future Perspectives

Exploration of Novel Catalytic Systems for 2,3,5,6-Tetrafluoro-4-methoxypyridine Transformations

The reactivity of the carbon-fluorine (C-F) bonds in this compound presents both a challenge and an opportunity for catalytic innovation. While C-F bonds are notoriously strong, their selective activation and transformation can lead to the synthesis of novel, high-value molecules.

Current research into the catalytic activation of C-F bonds in fluoro-aromatics, often employing transition metal complexes, provides a foundation for future work with this compound. mdpi.com Palladium- and platinum-based catalysts have shown promise in the C-F bond activation of other fluoropyridines, suggesting their potential applicability. acs.org For instance, palladium(0) complexes have been shown to react with pentafluoropyridine (B1199360) to yield fluoride (B91410) complexes, indicating the feasibility of C-F bond cleavage. acs.org Future exploration could focus on the development of catalytic systems that can selectively activate the C-F bonds at the 2, 3, 5, and 6-positions of the pyridine (B92270) ring, enabling controlled functionalization.

Photocatalysis represents another promising avenue for the transformation of polyfluoroalkyl substances. nih.gov The use of organic photoredox catalysts to reduce C-F bonds and generate carbon-centered radicals could be a mild and effective method for the derivatization of this compound. nih.gov This approach could facilitate hydrodefluorination or the introduction of new functional groups through cross-coupling reactions.

Furthermore, the field of biocatalysis is emerging as a powerful tool for the selective fluorination and derivatization of organic molecules. nih.govacs.org While direct enzymatic transformations of this compound have yet to be reported, the use of enzymes like transaminases for the asymmetric synthesis of fluorinated pyridines highlights the potential for developing enzymatic methods for its modification. nih.gov

Table 1: Potential Catalytic Systems for this compound Transformations

| Catalytic System | Potential Transformation | Rationale |

| Palladium/Platinum Complexes | Selective C-F bond functionalization | Demonstrated activity in C-F bond activation of other fluoropyridines. acs.org |

| Organic Photoredox Catalysts | Hydrodefluorination, Cross-coupling reactions | Mild and effective method for C-F bond reduction and radical generation. nih.gov |

| Biocatalysts (e.g., Transaminases) | Asymmetric synthesis of derivatives | Potential for highly selective and environmentally friendly transformations. nih.gov |

Sustainable and Green Chemistry Approaches in its Synthesis and Derivatization

The principles of green chemistry are increasingly influencing the synthesis and modification of chemical compounds. For this compound, this translates to developing more environmentally benign and efficient synthetic routes.

The conventional synthesis of this compound likely involves the nucleophilic aromatic substitution of pentafluoropyridine with sodium methoxide (B1231860). While effective, this process can be improved by adopting greener methodologies. Microwave-assisted synthesis, for example, has been shown to accelerate multicomponent reactions in heterocyclic chemistry, often leading to higher yields and shorter reaction times. nih.govmdpi.combeilstein-journals.orgmdpi.combeilstein-journals.org Applying this technology to the synthesis of this compound could offer significant advantages in terms of energy efficiency and process intensification.

Solvent selection is another critical aspect of green chemistry. The development of solvent-free or catalyst-free synthetic methods for fluorinated compounds is a key research area. mdpi.com Exploring the direct reaction of pentafluoropyridine with methoxide under solvent-free conditions, potentially aided by techniques like ball milling, could lead to a more sustainable manufacturing process.

Furthermore, the use of pyridinium poly(hydrogen fluoride) as a convenient reagent for organic fluorination reactions offers a potentially safer alternative to other fluorinating agents. acs.org Research into its application for the synthesis of fluorinated pyridines could lead to improved safety profiles for related synthetic procedures.

Design of Advanced Functional Materials Based on its Structural Motif

The unique combination of a highly fluorinated aromatic core and a methoxy (B1213986) substituent makes this compound an attractive building block for the design of advanced functional materials. mdpi.com The incorporation of this structural motif can impart desirable properties such as thermal stability, chemical resistance, and specific optical and electronic characteristics.

One area of significant potential is in the development of novel polymers. Polyimides containing fluorine atoms are known for their high thermal stability and optical transparency, making them suitable for applications in optical communications. researchgate.netresearchgate.net The tetrafluoropyridine unit from this compound could be incorporated into polymer backbones to create materials with tailored refractive indices and low birefringence. researchgate.net The methoxy group could also serve as a handle for further post-polymerization modification, allowing for the fine-tuning of material properties.

The field of liquid crystals also presents opportunities for the application of this compound derivatives. tcichemicals.commdpi.commdpi.combeilstein-journals.org The rigid, fluorinated core of the molecule could contribute to the formation of stable mesophases, while the methoxy group could influence the dielectric anisotropy and other key properties. The synthesis of new liquid crystalline materials incorporating this moiety could lead to advances in display technologies and other electro-optical devices.

Table 2: Potential Applications of this compound in Functional Materials

| Material Type | Potential Properties | Potential Applications |

| Fluorinated Polyimides | High thermal stability, Optical transparency, Tunable refractive index | Optical waveguides, Films for electronic displays |

| Liquid Crystals | Stable mesophases, Tunable dielectric properties | Advanced display technologies, Optical switches |

| Organometallic Complexes | Unique electronic and photophysical properties | OLEDs, Sensors, Catalysts |

Interdisciplinary Research at the Interface of Chemistry and Material Science

The future development of this compound and its derivatives will increasingly rely on interdisciplinary research that bridges the gap between fundamental chemistry and applied materials science. The exploration of this compound's potential requires a collaborative approach involving synthetic chemists, materials scientists, physicists, and engineers.

Computational studies will play a crucial role in predicting the properties of new materials derived from this compound. nih.gov Density functional theory (DFT) calculations, for example, can be used to understand the electronic structure and reactivity of the molecule, guiding the design of new catalytic transformations and the prediction of the optical and electronic properties of resulting materials.

The synthesis and characterization of novel polymers and liquid crystals incorporating the tetrafluoropyridine motif will require expertise in both polymer chemistry and materials characterization techniques. mdpi.com Understanding the structure-property relationships in these new materials will be key to unlocking their potential applications.

Furthermore, the interface with biology and medicinal chemistry should not be overlooked. While this article focuses on the chemical compound itself, the unique properties imparted by the fluorinated pyridine ring could be of interest in the design of new bioactive molecules.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2,3,5,6-Tetrafluoro-4-methoxypyridine, and what are the critical parameters affecting yield?

- Methodology : The synthesis typically involves fluorination of pyridine precursors. A key route includes nucleophilic substitution using fluorinating agents like DAST (diethylaminosulfur trifluoride) or SF₄ under controlled conditions. Critical parameters include:

- Temperature control (e.g., −78°C to room temperature) to avoid side reactions.

- Use of protecting groups (e.g., tert-butyldimethylsilyl) for the methoxy group to prevent fluorination at the 4-position .

- Purification via column chromatography under inert atmosphere due to moisture sensitivity .

Q. How can the structure and purity of this compound be validated experimentally?

- Techniques :

- X-ray crystallography : Resolve bond angles (e.g., C6—N2—C3: 128.9°) and confirm regioselectivity of fluorine substitution .

- NMR spectroscopy : ¹⁹F NMR to identify distinct fluorine environments (e.g., δ −120 to −140 ppm for para-fluorines).

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 215 [M+H]⁺) .

Q. What are the key stability considerations for storing and handling this compound?

- Guidelines :

- Store under inert gas (argon/nitrogen) at −20°C to prevent hydrolysis of the methoxy group.

- Avoid exposure to moisture or acidic conditions, which can lead to defluorination or decomposition .

Advanced Research Questions

Q. How does the fluorine substitution pattern influence the electronic properties and reactivity of this compound?

- Mechanistic Insights :

- The electron-withdrawing fluorine atoms reduce electron density on the pyridine ring, enhancing electrophilic substitution at the methoxy group.

- Computational studies (DFT) show lowered LUMO energy (−2.1 eV), making the compound a strong candidate for electron-deficient ligands in catalysis .

Q. What challenges arise in synthesizing derivatives of this compound for medicinal chemistry applications?

- Experimental Design :

- Functionalization : The methoxy group can be replaced via SNAr reactions, but steric hindrance from adjacent fluorines requires bulky nucleophiles (e.g., Grignard reagents) and high temperatures (80–100°C).

- Protection strategies : Use of tert-butyldiphenylsilyl (TBDPS) groups to stabilize intermediates during derivatization .

Q. Are there contradictions in reported data on the compound’s reactivity, and how can they be resolved?

- Case Analysis :

- Discrepancy : Some studies report facile nucleophilic substitution at the 4-position, while others note inertness.

- Resolution : Reactivity depends on solvent polarity (e.g., DMF vs. THF) and fluoride ion availability. Kinetic studies using ¹⁹F NMR under varying conditions can clarify mechanistic pathways .

Q. How can this compound be utilized in designing fluorinated ligands for transition-metal catalysis?

- Application Example :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。